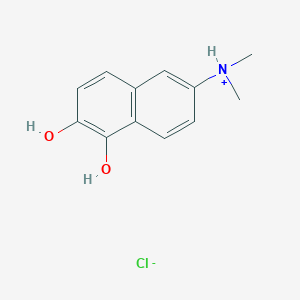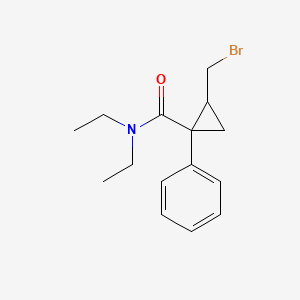
2-(bromomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenyl group, a bromomethyl group, and a diethylcarboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by bromination and subsequent amidation. One common method includes the following steps:
Cyclopropanation: The precursor, such as styrene, undergoes cyclopropanation using a reagent like diethylzinc and diiodomethane to form the cyclopropane ring.
Bromination: The cyclopropane intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Amidation: Finally, the bromomethylated cyclopropane is reacted with diethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions to form corresponding phenolic or quinone derivatives.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols under appropriate reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation Products: Phenolic or quinone derivatives.
Reduction Products: Amines or alcohols derived from the carboxamide group.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropane rings.
Reagent in Organic Reactions: Its bromomethyl group makes it a useful reagent in various organic transformations.
Biology and Medicine:
Pharmacological Studies: The compound’s structural features make it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Biochemical Research: It can be used to probe the mechanisms of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with polar sites.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by covalently modifying active site residues.
Receptors: It can interact with receptor proteins, potentially modulating their signaling pathways.
DNA/RNA: The bromomethyl group can alkylate nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
(Z)-1-Phenyl-2-(chloromethyl)-N,N-diethylcyclopropanecarboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(Z)-1-Phenyl-2-(hydroxymethyl)-N,N-diethylcyclopropanecarboxamide: Contains a hydroxymethyl group instead of a bromomethyl group.
(Z)-1-Phenyl-2-(cyanomethyl)-N,N-diethylcyclopropanecarboxamide: Contains a cyanomethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
Eigenschaften
Molekularformel |
C15H20BrNO |
|---|---|
Molekulargewicht |
310.23 g/mol |
IUPAC-Name |
2-(bromomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20BrNO/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
NGHKATQXJRCHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1(CC1CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
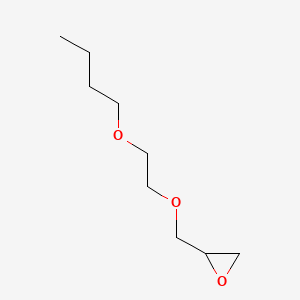
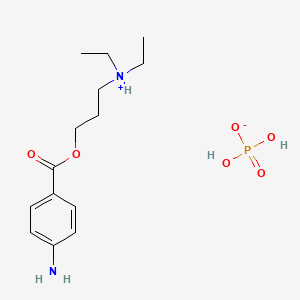
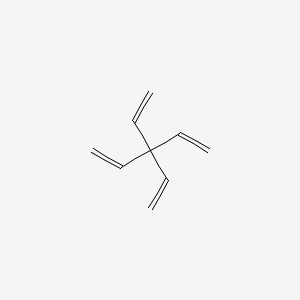
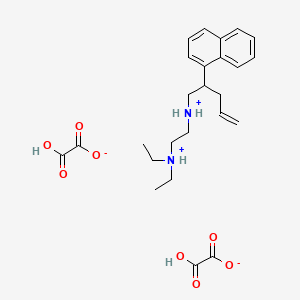
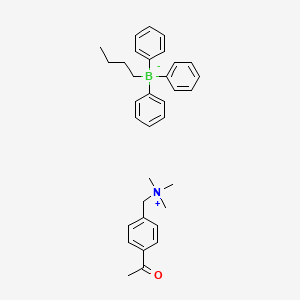
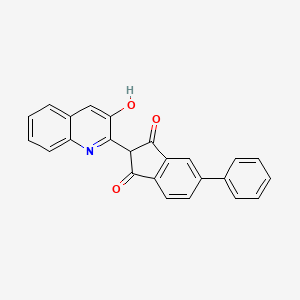
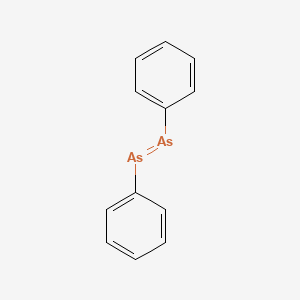
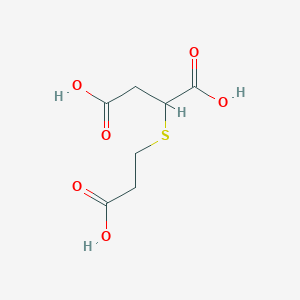
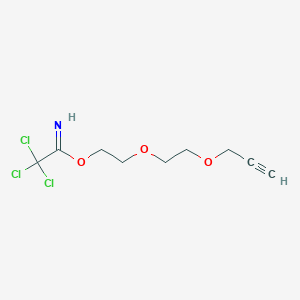

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
